molecular formula C8H10ClNO2S B14267151 1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride CAS No. 189037-70-5

1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride

Cat. No.: B14267151
CAS No.: 189037-70-5
M. Wt: 219.69 g/mol
InChI Key: JBWKHBSBJBYSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally characterized by a pyridine ring with a positively charged nitrogen atom. This particular compound has a carboxymethyl group and a methylsulfanyl group attached to the pyridine ring, making it unique in its structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride typically involves the reaction of 4-(methylsulfanyl)pyridine with chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride involves its interaction with cellular components. The positively charged pyridinium ion can interact with negatively charged cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can interfere with enzymatic pathways by binding to active sites and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Carboxymethyl)pyridinium chloride
  • 4-(Methylsulfanyl)pyridine
  • 1-(Hydroxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride

Uniqueness

1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride is unique due to the presence of both carboxymethyl and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

189037-70-5

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-(4-methylsulfanylpyridin-1-ium-1-yl)acetic acid;chloride

InChI

InChI=1S/C8H9NO2S.ClH/c1-12-7-2-4-9(5-3-7)6-8(10)11;/h2-5H,6H2,1H3;1H

InChI Key

JBWKHBSBJBYSRI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=[N+](C=C1)CC(=O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.